molecular formula C25H21NO8 B2802207 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate CAS No. 887225-42-5

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate

Cat. No.: B2802207
CAS No.: 887225-42-5
M. Wt: 463.442
InChI Key: GTUFMVGNZQMTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate, also known as EMCM, is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is a derivative of the natural product coumarin and has shown promise in a variety of research areas. In We will also discuss the advantages and limitations of using EMCM in laboratory experiments and list several future directions for research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research into the chemical synthesis of benzopyrone derivatives, including processes like homolytic chlorination and reactions with ammonia, provides foundational knowledge for understanding the chemical behavior and synthetic pathways of complex chromone derivatives (Ellis & Thomas, 1974).
  • Studies on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate reveal insights into the bromination process and the generation of reactive bromine atoms, which could be analogous to functional group manipulations in the synthesis of specific morpholine-4-carboxylate derivatives (Bevan & Ellis, 1983).

Biological Applications

  • The photodynamic therapy potential of morpholine derivatives, specifically phthalocyanine derivatives with morpholin-4-yl ethoxy groups, has been explored. These compounds show significant biological activity against cancer cell lines, offering a glimpse into the potential biomedical applications of morpholine-4-carboxylate derivatives (Kucińska et al., 2015).
  • The antinociceptive activity of certain oxochromane-3-carboxylic acid derivatives highlights the therapeutic potential of structurally complex chromones, suggesting areas of pharmacological research where 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate might find relevance (Kirillov et al., 2015).

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO8/c1-2-31-20-5-3-4-15-12-19(24(28)34-23(15)20)18-14-22(27)33-21-13-16(6-7-17(18)21)32-25(29)26-8-10-30-11-9-26/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUFMVGNZQMTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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